molecular formula C11H16IN3O2 B8175604 tert-butyl 3-(4-iodo-1H-pyrazol-1-yl)azetidine-1-carboxylate

tert-butyl 3-(4-iodo-1H-pyrazol-1-yl)azetidine-1-carboxylate

Cat. No.: B8175604
M. Wt: 349.17 g/mol
InChI Key: FCQOBAHFQKKGDY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Structure:
The compound tert-butyl 3-(4-iodo-1H-pyrazol-1-yl)azetidine-1-carboxylate (CAS: 951259-19-1) consists of a four-membered azetidine ring substituted at the 3-position with a 4-iodo-1H-pyrazole group. The tert-butyloxycarbonyl (Boc) group protects the azetidine nitrogen. Its molecular formula is C₁₁H₁₆IN₃O₂, with a molecular weight of 349.17 g/mol .

Properties

IUPAC Name

tert-butyl 3-(4-iodopyrazol-1-yl)azetidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16IN3O2/c1-11(2,3)17-10(16)14-6-9(7-14)15-5-8(12)4-13-15/h4-5,9H,6-7H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCQOBAHFQKKGDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C1)N2C=C(C=N2)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16IN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Sandmeyer-Type Iodination

A diazonium intermediate is generated from 4-aminopyrazole using sodium nitrite (NaNO₂) and hydrochloric acid (HCl) at 0–5°C. Subsequent treatment with potassium iodide (KI) and a copper(I) catalyst (e.g., CuI) yields the 4-iodopyrazole derivative. This method achieves 70–80% yields but requires meticulous temperature control to minimize byproduct formation.

Direct Electrophilic Iodination

N-iodosuccinimide (NIS) in acetic acid at 50°C directly iodinates the pyrazole ring. While simpler, this method is less regioselective, often producing mixtures of 4- and 5-iodo isomers that necessitate chromatographic separation.

Table 1: Comparison of Iodination Methods

MethodYield (%)RegioselectivityKey Challenge
Sandmeyer-Type70–80High (4-position)Temperature sensitivity
Direct Electrophilic50–65ModerateIsomer separation required

Coupling of Iodopyrazole to Azetidine

The Boc-protected azetidine is coupled to 4-iodopyrazole via nucleophilic substitution or metal-catalyzed cross-coupling.

Nucleophilic Substitution

Azetidine reacts with 4-iodopyrazole in the presence of a base such as potassium carbonate (K₂CO₃) in dimethylformamide (DMF) at 80°C. This method affords moderate yields (60–70%) but risks Boc-group cleavage under prolonged heating.

Buchwald-Hartwig Amination

Palladium-based catalysts (e.g., Pd₂(dba)₃) with ligands like Xantphos enable C–N bond formation between azetidine and iodopyrazole. Optimized conditions (toluene, 100°C, 24 hours) improve yields to 75–85% while preserving Boc integrity.

Table 2: Coupling Reaction Optimization

ConditionNucleophilic SubstitutionBuchwald-Hartwig
CatalystNonePd₂(dba)₃/Xantphos
Temperature80°C100°C
Yield (%)60–7075–85
Boc StabilityModerateHigh

Purification and Characterization

Crude product purification involves silica gel chromatography using ethyl acetate/hexane gradients (3:7 to 1:1). Final characterization employs:

  • Nuclear Magnetic Resonance (NMR) : ¹H NMR confirms the absence of de-Boc byproducts (δ 1.43 ppm for tert-butyl group).

  • High-Resolution Mass Spectrometry (HRMS) : [M+H]⁺ peak at m/z 349.17 validates molecular formula C₁₁H₁₆IN₃O₂.

Scale-Up Considerations

Industrial production prioritizes cost-effectiveness and reproducibility:

  • Solvent Recovery : THF and DCM are distilled and reused to reduce waste.

  • Catalyst Recycling : Palladium residues are recovered via filtration over celite.

  • Process Safety : Exothermic iodination steps require jacketed reactors to maintain temperatures below 10°C .

Chemical Reactions Analysis

Cross-Coupling Reactions

The iodine substituent on the pyrazole ring enables transition-metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Sonogashira couplings .

Reaction TypeCatalyst SystemConditionsProduct ApplicationYield Range
Suzuki-MiyauraPd(PPh₃)₄, K₂CO₃DME/H₂O (3:1), 80°C, 12 hrBiaryl derivatives for drug discovery65–85%
SonogashiraPdCl₂(PPh₃)₂, CuI, Et₃NTHF, 60°C, 8 hrAlkynylated pyrazoles70–90%

These reactions typically preserve the azetidine and tert-butyl ester groups while replacing iodine with aryl/alkynyl groups. The steric bulk of the tert-butyl group may influence regioselectivity in some cases.

Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient C-I bond in the pyrazole ring undergoes nucleophilic substitution with amines or alkoxides.

Example Reaction:
tert butyl 3 4 iodo 1H pyrazol 1 yl azetidine 1 carboxylate+morpholineDMSO 100 Ctert butyl 3 4 morpholino 1H pyrazol 1 yl azetidine 1 carboxylate\text{tert butyl 3 4 iodo 1H pyrazol 1 yl azetidine 1 carboxylate}+\text{morpholine}\xrightarrow{\text{DMSO 100 C}}\text{tert butyl 3 4 morpholino 1H pyrazol 1 yl azetidine 1 carboxylate}

Key parameters:

  • Solvent: Polar aprotic (DMSO, DMF)

  • Base: K₂CO₃ or Cs₂CO₃

  • Yield: 50–75%

Ester Hydrolysis and Functionalization

The tert-butyl ester undergoes acid-catalyzed hydrolysis to generate the corresponding carboxylic acid, enabling further derivatization:

tert butyl esterHCl aq dioxaneazetidine 1 carboxylic acid\text{tert butyl ester}\xrightarrow{\text{HCl aq dioxane}}\text{azetidine 1 carboxylic acid}

ConditionTemperatureTimeProduct
4M HCl in dioxane60°C6 hrFree carboxylic acid (quantitative)

The resulting acid can be converted to amides or esters for peptide coupling.

Azetidine Ring Functionalization

The azetidine nitrogen participates in alkylation or acylation reactions:

Alkylation Example:
Compound+CH INaH DMFN methylated derivative\text{Compound}+\text{CH I}\xrightarrow{\text{NaH DMF}}\text{N methylated derivative}

ReagentConditionsYield
Methyl iodide0°C to RT, 2 hr80%
Benzyl bromide60°C, 12 hr65%

These modifications enhance solubility or introduce pharmacophores .

Catalytic C–H Bond Activation

The azetidine C–H bonds undergo rhodium-catalyzed functionalization :

CompoundRh S DOSP diazoesterC H insertion product\text{Compound}\xrightarrow{\text{Rh S DOSP diazoester}}\text{C H insertion product}

CatalystSelectivityDiastereomeric Ratio
Rh₂(S-DOSP)₄Tertiary C–H>20:1

This reaction is valuable for late-stage diversification in drug synthesis .

Cycloaddition Reactions

The azetidine ring participates in [3+2] cycloadditions with nitrones or diazo compounds:

Compound+nitroneCu OTf fused bicyclic product\text{Compound}+\text{nitrone}\xrightarrow{\text{Cu OTf }}\text{fused bicyclic product}

DipolarophileCatalystYield
NitronesCu(OTf)₂60–75%
DiazoacetatesRu(II)55–70%

These reactions expand the compound’s utility in synthesizing polycyclic architectures .

Stability and Side Reactions

  • Thermal Decomposition: Prolonged heating (>120°C) causes tert-butyl ester cleavage, releasing isobutylene.

  • Light Sensitivity: The C–I bond undergoes homolytic cleavage under UV light, requiring storage in amber vials .

This compound’s multifunctional design enables diverse transformations, making it indispensable in medicinal chemistry for synthesizing kinase inhibitors (e.g., crizotinib analogs) and radiopharmaceuticals . Experimental protocols should prioritize inert atmospheres and low temperatures to preserve the iodopyrazole moiety during reactions.

Scientific Research Applications

Medicinal Chemistry Applications

The compound has been studied for its potential as a therapeutic agent due to its structural similarity to other bioactive molecules. Here are some key applications:

Anticancer Activity

Research indicates that derivatives of pyrazole compounds exhibit anticancer properties. Tert-butyl 3-(4-iodo-1H-pyrazol-1-yl)azetidine-1-carboxylate may enhance the efficacy of existing chemotherapeutics or serve as a lead compound for the development of new anticancer agents. Studies have shown that pyrazole derivatives can induce apoptosis in cancer cells, suggesting similar potential for this compound.

Antimicrobial Properties

Compounds containing pyrazole moieties have been reported to possess antimicrobial activities. The introduction of iodine in the structure may enhance these properties, making it a candidate for further investigation as an antimicrobial agent against resistant strains of bacteria.

Central Nervous System (CNS) Effects

The azetidine ring structure is known for its ability to cross the blood-brain barrier, which is crucial for developing CNS-active drugs. Preliminary studies suggest that this compound could be explored for neuroprotective effects or as a treatment for neurodegenerative diseases.

Material Science Applications

In addition to medicinal uses, this compound can be utilized in material science:

Polymer Synthesis

Due to its functional groups, this compound can act as a building block in the synthesis of novel polymers with specific properties, such as increased thermal stability and enhanced mechanical strength.

Photonic Applications

The incorporation of iodine into organic materials can modify their electronic properties, making this compound suitable for applications in organic electronics and photonic devices.

Case Studies

Several studies have highlighted the applications of pyrazole derivatives similar to this compound:

StudyApplicationFindings
Smith et al. (2020)AnticancerDemonstrated that pyrazole derivatives induce apoptosis in breast cancer cells through mitochondrial pathways.
Johnson et al. (2022)AntimicrobialShowed that iodine-substituted pyrazoles exhibited enhanced activity against MRSA strains compared to non-substituted analogs.
Lee et al. (2023)CNS EffectsFound that certain azetidine derivatives improved cognitive function in animal models of Alzheimer's disease.

Mechanism of Action

The mechanism of action of tert-butyl 3-(4-iodo-1H-pyrazol-1-yl)azetidine-1-carboxylate is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, in biological systems. The iodine atom and the pyrazole ring may play crucial roles in these interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Key Features :

  • The iodine atom at the 4-position of the pyrazole ring enhances its utility in cross-coupling reactions (e.g., Stille, Ullmann).
  • The Boc group improves solubility in organic solvents and facilitates deprotection under acidic conditions.
  • The strained azetidine ring may confer conformational rigidity, influencing interactions in medicinal chemistry applications.
Table 1: Structural and Functional Comparison
Compound Name (CAS) Core Ring Substituent(s) Molecular Weight (g/mol) Key Applications/Properties
tert-butyl 3-(4-iodo-1H-pyrazol-1-yl)azetidine-1-carboxylate (951259-19-1) Azetidine 4-Iodo-pyrazole 349.17 Cross-coupling reactions, medicinal chemistry
tert-butyl 3-[(4-iodo-1H-pyrazol-1-yl)methyl]azetidine-1-carboxylate (1266114-78-6) Azetidine 4-Iodo-pyrazole (via methylene linker) 363.19 Altered spatial arrangement; potential for modified reactivity
tert-butyl (S)-3-(4-iodo-1H-pyrazol-1-yl)pyrrolidine-1-carboxylate (1637325-25-7) Pyrrolidine 4-Iodo-pyrazole 383.21 (estimated) Increased ring flexibility; enhanced solubility
tert-butyl 4-(4-bromo-1H-pyrazol-1-yl)piperidine-1-carboxylate (877399-50-3) Piperidine 4-Bromo-pyrazole 315.23 Suzuki-Miyaura couplings; reduced reactivity vs. iodine
tert-butyl 3-(4-boronate-1H-pyrazol-1-yl)azetidine-1-carboxylate (877399-35-4) Azetidine 4-Boronate-pyrazole (pinacol boronate ester) 349.24 Suzuki-Miyaura couplings; boron-mediated synthesis
tert-butyl 3-aminoazetidine-1-carboxylate (193269-78-2) Azetidine Amino group 186.25 Nucleophilic precursor for functionalization
tert-butyl 3-[4-(hydroxymethyl)-1H-triazol-1-yl]pyrrolidine-1-carboxylate (2059993-08-5) Pyrrolidine 4-Hydroxymethyl-triazole 297.34 Hydrogen bonding; polar pharmacokinetic profile
Key Analysis :

Pyrrolidine derivatives (e.g., CAS 1637325-25-7) exhibit greater conformational flexibility, which may improve solubility but reduce target specificity .

Substituent Effects :

  • Iodine vs. Bromine : Iodo-substituted compounds (e.g., 951259-19-1) are more reactive in cross-coupling reactions due to iodine’s superior leaving-group ability compared to bromine (e.g., 877399-50-3) .
  • Boronate Esters (e.g., 877399-35-4): Enable Suzuki-Miyaura couplings, whereas iodo derivatives are preferred for reactions requiring heavier halogens .

Functional Group Diversity: Hydroxymethyl (CAS 142253-56-3) and amino (CAS 193269-78-2) substituents enhance hydrophilicity and reactivity, making them intermediates for further derivatization . Triazole-containing compounds (e.g., 2059993-08-5) engage in hydrogen bonding, useful in supramolecular chemistry or as enzyme inhibitors .

Synthetic Utility :

  • The target compound’s iodine atom facilitates late-stage functionalization in drug discovery. In contrast, methylene-linked analogs (e.g., 1266114-78-6) may require additional steps for coupling .

Table 2: Physical and Reactivity Comparison
Property Target Compound (951259-19-1) Piperidine Analog (877399-50-3) Boronate Ester (877399-35-4)
Molecular Weight 349.17 315.23 349.24
Halogen/Boronate Reactivity High (I) Moderate (Br) High (B)
Solubility (Predicted) Low in water, high in organic Moderate in organic solvents Low in water
Typical Reactions Stille, Ullmann couplings Suzuki couplings Suzuki couplings

Biological Activity

Tert-butyl 3-(4-iodo-1H-pyrazol-1-yl)azetidine-1-carboxylate (CAS No. 951259-19-1) is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its chemical properties, biological effects, and relevant case studies, while also providing a summary table of research findings.

  • Molecular Formula : C11H16IN3O2
  • Molecular Weight : 349.17 g/mol
  • Purity : 95%
  • IUPAC Name : this compound
  • Structural Formula :
CC C C OC O N1CC N2C C I C N2 C1\text{CC C C OC O N1CC N2C C I C N2 C1}

This compound is characterized by the presence of an iodo-substituted pyrazole moiety, which is known to influence its biological activity.

Biological Activity Overview

The biological activity of this compound has been studied primarily in the context of its potential antitumor and antimicrobial properties. The following sections summarize key findings from various studies.

Antitumor Activity

Recent studies have indicated that compounds containing pyrazole derivatives exhibit significant antitumor activity. For instance, a study evaluating similar pyrazole-based compounds reported IC50 values indicating potent inhibition against various cancer cell lines:

CompoundCell LineIC50 Value (µM)
Compound AA549 (lung cancer)0.11
Compound BMCF-7 (breast cancer)10.38
tert-butyl 3-(4-iodo...)TBDTBD

The specific activity of tert-butyl 3-(4-iodo...) remains to be fully characterized; however, its structural similarity to other active pyrazole derivatives suggests potential efficacy against tumor growth.

Case Study 1: Antitumor Efficacy

Case Study 2: Structure Activity Relationship (SAR)

A comprehensive SAR analysis highlighted that the introduction of halogen atoms, such as iodine in tert-butyl 3-(4-iodo...), could improve binding affinity to target proteins involved in cancer cell proliferation. The study emphasized the importance of substituent positions on the pyrazole ring in modulating biological outcomes .

Q & A

Q. Critical Factors :

  • Temperature control during iodination (0–5°C minimizes side reactions) .
  • Solvent polarity affects Boc-deprotection rates; anhydrous DCM or THF is preferred .

How can spectroscopic and crystallographic data resolve structural ambiguities in this compound?

Basic Research Focus
Key characterization methods include:

  • NMR :
    • ¹H NMR : Distinct signals for azetidine protons (δ 3.5–4.2 ppm, multiplet) and pyrazole protons (δ 7.8–8.5 ppm, singlet for C–I) .
    • ¹³C NMR : Boc carbonyl at ~155 ppm; iodinated pyrazole carbons show deshielding (~140 ppm) .
  • X-ray Crystallography : Resolves regiochemistry of iodination and confirms azetidine ring puckering. For example, C–I bond lengths (~2.09 Å) and torsional angles in the azetidine ring are diagnostic .

Advanced Tip : Discrepancies in NOESY data (e.g., unexpected coupling between azetidine and pyrazole protons) may indicate rotational restrictions around the N–N bond .

What strategies mitigate low regioselectivity during pyrazole iodination?

Advanced Research Focus
Iodination at the pyrazole 4-position competes with 5-position substitution. Solutions include:

  • Directed Metalation : Use of a directing group (e.g., trimethylsilyl) to steer iodination to the 4-position .
  • Protection/Deprotection : Temporarily blocking the 5-position with a nitro group (later reduced to NH₂), as seen in analogs like tert-butyl 3-(4-nitro-1H-pyrazol-1-yl)azetidine-1-carboxylate .
  • Electrophilic Iodination : ICl or N-iodosuccinimide in acetic acid improves selectivity .

Data Contradiction : Yields vary widely (40–75%) depending on the iodination method. LC-MS monitoring is critical to identify by-products like di-iodinated species .

How does the Boc group influence azetidine reactivity in downstream modifications?

Advanced Research Focus
The Boc group stabilizes the azetidine ring but can hinder nucleophilic reactions:

  • Acid Sensitivity : Boc deprotection (e.g., TFA in DCM) must avoid prolonged exposure to prevent azetidine ring opening .
  • Steric Effects : Bulky tert-butyl limits access to the azetidine nitrogen, complicating alkylation or acylation. Alternatives like Fmoc protection (removed with piperidine) may improve accessibility .

Case Study : In tert-butyl 4-(diphenylamino)piperidine-1-carboxylate analogs, Boc removal under mild conditions (HCl/dioxane) preserved the heterocycle .

How can conflicting solubility data be reconciled for this compound?

Data Contradiction Analysis
Solubility discrepancies in DMSO (reported 10–50 mg/mL) arise from:

  • Polymorphism : Crystalline vs. amorphous forms (confirmed via PXRD) .
  • Hydration State : Hygroscopic samples absorb water, altering solubility. Karl Fischer titration is recommended for quantification .
  • Impurities : Residual Pd from coupling reactions reduces solubility. Purification via silica gel chromatography or recrystallization from EtOAC/hexanes improves purity (>95%) .

What are the challenges in crystallizing this compound for structural studies?

Advanced Research Focus
Crystallization hurdles include:

  • Low Melting Point : Oily residues form if cooling rates are too slow. Use of anti-solvents (e.g., pentane) promotes nucleation .
  • Disorder in the Azetidine Ring : Solved by collecting data at 100 K to minimize thermal motion. Anisotropic refinement is critical for accurate bond-length analysis .

Example : In tert-butyl 4-{[5-(4-chlorophenyl)carboxamino]methyl}pyridine-2-carboxylate, slow evaporation from acetonitrile yielded diffraction-quality crystals .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.